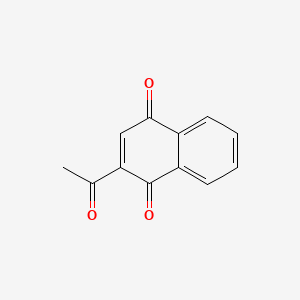

2-Acetyl-1,4-naphthoquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5813-57-0 |

|---|---|

Molecular Formula |

C12H8O3 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-acetylnaphthalene-1,4-dione |

InChI |

InChI=1S/C12H8O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6H,1H3 |

InChI Key |

LKDQLNOZQAMIOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetyl-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-acetyl-1,4-naphthoquinone, a molecule of interest in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and insights into its mode of action, offering a valuable resource for professionals in drug discovery and chemical research.

Synthesis of this compound

The synthesis of this compound can be achieved through several pathways. The most common and reliable methods involve the Friedel-Crafts acylation of a naphthalene derivative followed by oxidation, or the direct acylation of 1,4-naphthoquinone. Below are detailed experimental protocols for two primary synthetic routes.

Pathway A: Friedel-Crafts Acylation of 1-Naphthol and Subsequent Oxidation

This two-step pathway is a classical and effective method for the preparation of this compound.[1] It begins with the Friedel-Crafts acylation of 1-naphthol to yield 2-acetyl-1-naphthol, which is then oxidized to the target compound.

Experimental Protocol: Synthesis of 2-Acetyl-1-naphthol (Intermediate)

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in a suitable solvent such as ethylene chloride.

-

Reagent Addition: Slowly add acetyl chloride to the cooled suspension. To this mixture, gradually add a solution of 1-naphthol in the same solvent while maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature, then heat to a moderate temperature (e.g., 50°C) to ensure the reaction goes to completion.

-

Workup: Decompose the reaction mixture by carefully pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent to yield 2-acetyl-1-naphthol.

Experimental Protocol: Oxidation of 2-Acetyl-1-naphthol

-

Oxidation: The intermediate, 2-acetyl-1-naphthol, can be oxidized to this compound using various oxidizing agents. A common method involves using potassium dichromate in an acidic medium.[2]

-

Procedure: Dissolve 2-acetyl-1-naphthol in glacial acetic acid. Slowly add a solution of potassium dichromate in water to the mixture while maintaining a controlled temperature.

-

Isolation: After the reaction is complete, the product, this compound, will precipitate. The yellow needles can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from glacial acetic acid to yield pure this compound.[1]

Pathway B: Photoacylation of 1,4-Naphthoquinone

A more direct approach involves the photochemical acylation of 1,4-naphthoquinone with an aldehyde. This method offers a straightforward route to acylated hydroquinones, which can then be oxidized to the corresponding quinones.

Experimental Protocol: Photoacylation and In-line Oxidation

-

Reaction Mixture: Prepare a solution of 1,4-naphthoquinone and the desired aldehyde (in this case, acetaldehyde or a precursor) in a suitable solvent like acetone. Acetone can also act as a triplet photosensitizer.

-

Photochemical Reaction: Irradiate the solution with a suitable light source (e.g., Pyrex-filtered UVB light) under continuous-flow conditions. This will yield the acylated 1,4-naphthohydroquinone.

-

In-line Oxidation: The resulting hydroquinone can be oxidized in-line to this compound using a mild oxidizing agent such as silver(I) oxide (Ag₂O).

-

Purification: The final product can be purified using column chromatography on silica gel.

Workflow for Synthesis and Characterization

References

An In-depth Technical Guide to 2-Acetyl-1,4-Naphthoquinone: Chemical Structure, Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acetyl-1,4-naphthoquinone, a quinone derivative of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis methodologies, and biological activities, with a focus on its potential as an anticancer agent.

Chemical Structure and Identification

This compound, systematically named 2-acetylnaphthalene-1,4-dione, is a polycyclic aromatic ketone.[1] Its structure consists of a naphthalene ring system fused to a 1,4-quinone moiety, with an acetyl group substituted at the second position.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-acetylnaphthalene-1,4-dione[1] |

| Molecular Formula | C₁₂H₈O₃[1] |

| Molecular Weight | 200.19 g/mol [1] |

| CAS Number | 5813-57-0[1] |

| SMILES | CC(=O)C1=CC(=O)C2=CC=CC=C2C1=O[1] |

Physicochemical Properties

This compound is a yellow solid at room temperature.[2] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Yellow solid[2] |

| Melting Point | 66-67 °C (for the closely related 2-butanoyl-1,4-naphthoquinone)[3] |

| Solubility | Soluble in polar organic solvents.[4] Almost insoluble in cold water and slightly soluble in petroleum ether.[4] |

| XLogP3 | 1.7[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two prominent approaches are photochemical acylation and multi-step chemical synthesis.

Photochemical Acylation

A direct method for the synthesis of acylated naphthoquinones involves the photochemical reaction of 1,4-naphthoquinone with aldehydes.[3]

Experimental Protocol: Photochemical Acylation

-

A solution of 1,4-naphthoquinone and acetaldehyde in an appropriate solvent (e.g., acetone) is prepared.

-

The solution is irradiated with a suitable light source (e.g., Pyrex-filtered UVB light) under continuous-flow conditions.[3]

-

Acetone acts as a triplet photosensitizer.[3]

-

The initial product, an acylated 1,4-naphthohydroquinone, is formed.

-

Subsequent in-line oxidation yields this compound.[3]

Workflow Diagram: Photochemical Synthesis

Caption: Photochemical synthesis of this compound.

Multi-step Chemical Synthesis

A multi-step synthesis pathway provides an alternative route to this compound, often starting from more readily available precursors.[2]

Experimental Protocol: Multi-step Synthesis (General Pathway)

-

Friedel-Crafts Acylation: 1-Naphthol is acylated to produce 2-acetyl-1-naphthol.

-

Nitration: The resulting 2-acetyl-1-naphthol is nitrated to yield 2-acetyl-4-nitro-1-naphthol.[2]

-

Reduction: The nitro group of 2-acetyl-4-nitro-1-naphthol is reduced to an amino group, forming an aminophenol.[2]

-

Oxidation: The aminophenol is then oxidized to yield the final product, this compound.[2]

Logical Relationship Diagram: Multi-step Synthesis

Caption: Multi-step synthesis pathway for this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.10 (m, 2H, arom.), 7.81 (m, 2H, arom.), 7.08 (s, 1H, quinone), 2.93 (t, J=7.2 Hz, 2H, CH₂), 1.68 (q, J=7.2 Hz, 2H, CH₂), 0.88 (t, J=6.8 Hz, 3H, CH₃) (for the related 2-dodecanoyl-1,4-naphthoquinone)[3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200.2, 184.1, 182.5, 145.3, 136.2, 134.1, 134.0, 131.3, 126.5, 126.0, 37.4, 8.4 (for a related 2-acyl-1,4-naphthoquinone)[3] |

| Infrared (IR) | Characteristic peaks for C=O stretching (quinone and acetyl groups) and C=C stretching (aromatic ring) are expected. For 1,4-naphthoquinone, intense peaks are observed between 700-1800 cm⁻¹.[5] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 200.[1] Major Fragments: m/z 157, 43.[1] |

Biological Activity and Mechanism of Action

Naphthoquinones, including this compound and its derivatives, have demonstrated significant biological activities, particularly as anticancer agents.[6][7] Their mechanism of action is often multifactorial, involving the induction of oxidative stress and modulation of key cellular signaling pathways.

Cytotoxicity and Antiproliferative Activity

Derivatives of this compound have shown potent cytotoxic effects against various human cancer cell lines.

Table 4: In Vitro Antiproliferative Activities of 2-Acetyl-3-aminophenyl-1,4-naphthoquinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative 1 | DU-145 (Prostate) | Varies with substitution[6] |

| Derivative 2 | MCF-7 (Breast) | Varies with substitution[6] |

Induction of Apoptosis

A primary mechanism by which acylated naphthoquinones exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[8] This process is often mediated by the intrinsic mitochondrial pathway.[8]

Experimental Protocol: Assessment of Apoptosis

-

Cell Culture: Cancer cells (e.g., leukemia/lymphoma cells) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of the 2-acylated-1,4-naphthohydroquinone.

-

Mitochondrial Membrane Potential (ΔΨm) Assay: Cells are stained with a fluorescent dye (e.g., JC-1) that aggregates in healthy mitochondria (red fluorescence) and remains in its monomeric form in the cytoplasm of apoptotic cells with depolarized mitochondria (green fluorescence).[8] Changes in fluorescence are monitored by flow cytometry.

-

Caspase-3 Activation Assay: The activation of caspase-3, a key executioner caspase in apoptosis, is measured using a fluorogenic substrate.

Role of Reactive Oxygen Species (ROS)

Naphthoquinones are known to generate reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, through redox cycling.[8] This increase in intracellular ROS levels can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately triggering apoptosis.[6]

Modulation of Signaling Pathways

The cytotoxic effects of naphthoquinone derivatives are often linked to their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The MAPK, Akt, and STAT3 signaling pathways are key targets.[9][10]

Signaling Pathway Diagram: Proposed Mechanism of Action

Caption: Proposed signaling pathways modulated by this compound.

Toxicological Profile

While naphthoquinones show promise as therapeutic agents, their potential toxicity is a critical consideration. The toxic effects of these compounds are often linked to the same mechanisms responsible for their anticancer activity, namely the generation of ROS and covalent binding to cellular macromolecules.[11] Further in vivo studies are necessary to fully elucidate the toxicological profile of this compound.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly in oncology. Its synthesis is achievable through multiple routes, and its biological activity is characterized by the induction of apoptosis in cancer cells via oxidative stress and the modulation of key signaling pathways. Further research is warranted to fully explore its therapeutic potential and to optimize its structure for enhanced efficacy and reduced toxicity.

References

- 1. This compound | C12H8O3 | CID 269860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 5. 1,4-Naphthalenedione, 2-(acetyloxy)- [webbook.nist.gov]

- 6. New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and In Vitro Antiproliferative Activities on Breast and Prostate Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,4-naphthoquinone derivatives induce apoptosis via ROS-mediated p38/MAPK, Akt and STAT3 signaling in human hepatoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ≥96.5% purity, powder | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Acetyl-1,4-naphthoquinone: Natural Sources, Synthetic Analogues, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-1,4-naphthoquinone is a member of the naphthoquinone class of organic compounds, characterized by a naphthalene ring system with two ketone groups. While the 1,4-naphthoquinone core is a prevalent motif in a variety of naturally occurring compounds with significant biological activities, this compound itself is primarily recognized as a synthetic intermediate and a valuable building block in medicinal chemistry.[1] Naphthoquinones, as a class, are known to be involved in critical biological processes, including acting as electron transporters.[1] Their chemical versatility allows them to function as both anti- and pro-oxidants, playing a role in mitigating oxidative stress.[1]

Naturally occurring naphthoquinones like lawsone (2-hydroxy-1,4-naphthoquinone) and lapachol exhibit a broad spectrum of biological effects, including antioxidant, antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The reactivity of the naphthoquinone core, particularly its susceptibility to nucleophilic attack, makes it an attractive scaffold for the synthesis of diverse derivatives with potential therapeutic applications.[1] This guide provides a comprehensive overview of the known sources, synthetic analogues, and biological activities of this compound and its derivatives, with a focus on their potential in drug discovery and development.

Natural Sources and Analogues

While direct natural sources of this compound are not prominently documented, the parent 1,4-naphthoquinone structure is widespread in nature. It is found in various plants, fungi, and bacteria. Notable examples of naturally occurring naphthoquinones include:

-

Lawsone (2-hydroxy-1,4-naphthoquinone): Found in the leaves of the henna plant (Lawsonia inermis). It is known for its dyeing properties and various biological activities.[1]

-

Juglone (5-hydroxy-1,4-naphthoquinone): Found in walnuts (Juglans species), it exhibits allelopathic and antimicrobial properties.

-

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Isolated from plants of the Plumbago and Drosera genera, it has shown potent anticancer and antimicrobial activities.

-

Vitamin K: A group of structurally similar, fat-soluble vitamins that contain the 1,4-naphthoquinone ring system and are essential for blood coagulation.

The study of synthetic analogues of this compound has been a fertile area of research, leading to the development of compounds with enhanced or novel biological activities. These analogues are often synthesized by modifying the substituents on the naphthoquinone ring.

Synthesis of this compound and its Analogues

The synthesis of this compound can be achieved through several routes. One common method involves the photochemical acylation of 1,4-naphthoquinone with an appropriate aldehyde.[2] Another approach starts from 1-naphthol, which undergoes Friedel-Crafts acylation, followed by nitration and subsequent reduction and oxidation steps.[3]

A general synthetic workflow for producing this compound derivatives often involves the reaction of the parent compound with various nucleophiles. For instance, 2-acyl-3-aminophenyl-1,4-naphthoquinones can be synthesized from 2-acyl-1,4-naphthoquinones and substituted anilines.[1]

Synthetic pathway for this compound from 1-naphthol.

Biological Activity and Potential Therapeutic Applications

Derivatives of this compound have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells.

Anticancer Activity

Numerous studies have reported the in vitro antiproliferative activity of this compound analogues against various human cancer cell lines. The mechanism of action is thought to involve the induction of oxidative stress and subsequent activation of apoptotic pathways.

The table below summarizes the cytotoxic activity (IC₅₀ values) of selected this compound analogues against different cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-acetyl-3-(4-dimethylaminophenyl)-1,4-naphthoquinone | DU-145 (Prostate) | Varies | [1] |

| 2-acetyl-3-(4-amino-2,5-dimethoxyphenyl)-1,4-naphthoquinone | DU-145 (Prostate) | Varies | [1] |

| 2-acetyl-3-(4-amino-2,5-dimethoxyphenyl)-1,4-naphthoquinone | MCF-7 (Breast) | Varies | [1] |

| Chalcone-1,4-naphthoquinone hybrid (6b) | MCF-7 (Breast) | >5.09 (pIC₅₀) | [4] |

| Chalcone-1,4-benzohydroquinone hybrid (5e) | HT-29 (Colorectal) | >5.22 (pIC₅₀) | [4] |

| 2-Acyl-1,4-naphthohydroquinone (Compound 3) | CEM (Leukemia) | Low micromolar | [2] |

| 2-Acyl-1,4-naphthohydroquinone (Compound 7) | Ramos (Lymphoma) | Low micromolar | [2] |

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.

Proposed Mechanism of Action

The cytotoxic effects of many naphthoquinones are linked to their redox properties. They can undergo one-electron reduction to form semiquinone radicals, which can then react with molecular oxygen to produce superoxide radicals and other ROS. This increase in intracellular ROS can lead to oxidative damage to cellular components and trigger programmed cell death (apoptosis).

Proposed mechanism of anticancer activity for naphthoquinone derivatives.

Experimental Protocols

General Synthesis of 2-Acyl-3-aminophenyl-1,4-naphthoquinones[1]

-

Preparation of 2-Acyl-1,4-naphthoquinones:

-

A suspension of the corresponding acylnaphthohydroquinone (1.0 mmol), silver(I) oxide (Ag₂O, 2.0 equiv.), and anhydrous magnesium sulfate (MgSO₄, 300 mg) in dichloromethane (30 mL) is stirred for 30 minutes at room temperature.

-

The mixture is filtered, and the solid residue is washed with dichloromethane (3 x 15 mL).

-

The combined filtrates are evaporated under reduced pressure to yield the 2-acyl-1,4-naphthoquinone.

-

-

Synthesis of 2-Acyl-3-aminophenyl-1,4-naphthoquinones:

-

The residue from the previous step is dissolved in methanol (15 mL).

-

The appropriate phenylamine (2 equiv.) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 0.1 equiv.) are added to the solution.

-

The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours), monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

-

In Vitro Cytotoxicity Assay (MTT Assay)[1]

-

Cell Seeding:

-

Human cancer cells (e.g., DU-145, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium.

-

The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in the culture medium.

-

The culture medium from the wells is replaced with medium containing the test compounds at various concentrations.

-

Control wells receive medium with the solvent at the same final concentration.

-

-

Incubation:

-

The plates are incubated for a further 48-72 hours under the same conditions.

-

-

MTT Assay:

-

After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in culture medium is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

-

Conclusion

This compound serves as a versatile scaffold for the development of novel bioactive molecules. While not a prominent natural product itself, it belongs to a class of compounds with a rich history in natural products chemistry and pharmacology. The synthetic analogues of this compound have shown promising anticancer activities, warranting further investigation into their mechanisms of action and potential for therapeutic development. The methodologies outlined in this guide provide a foundation for researchers to explore the synthesis and biological evaluation of this important class of compounds.

References

- 1. New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and In Vitro Antiproliferative Activities on Breast and Prostate Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Mechanism of Action of 2-Acetyl-1,4-Naphthoquinone in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic mechanism of 2-acetyl-1,4-naphthoquinone and its derivatives in cancer cells. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene and are widely distributed in nature. They have garnered significant interest in cancer research due to their diverse pharmacological activities, including anticancer properties.[1][2] The 1,4-naphthoquinone scaffold is a key pharmacophore in several clinically used anticancer drugs.[1] this compound, a synthetic derivative, has demonstrated notable cytotoxic effects against various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of oxidative stress and apoptosis through the modulation of key cellular signaling pathways.[2][3]

Cytotoxicity and Quantitative Data

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. It is important to note that some of the available data pertains to the reduced form, 2-acetyl-1,4-naphthohydroquinone, which is closely related and expected to have a similar mechanism of action.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| 2-Acetyl-1,4-naphthohydroquinone | CEM | T-cell leukemia | 1.56 | [3] |

| 2-Acetyl-1,4-naphthohydroquinone | Jurkat | T-cell leukemia | 3.13 | [3] |

| 2-Acetyl-1,4-naphthohydroquinone | Nalm-6 | B-cell leukemia | 6.25 | [3] |

| 2-Acetyl-1,4-naphthohydroquinone | Ramos | B-cell lymphoma | 12.5 | [3] |

| 2-Acetyl-1,4-naphthohydroquinone | Hs27 | Normal fibroblast | >100 | [3] |

| 2-phenylamino-3-acetyl-1,4-naphthoquinone | DU-145 | Prostate cancer | 60.89 | [2] |

| 2-phenylamino-3-acetyl-1,4-naphthoquinone | MCF-7 | Breast cancer | 86.69 | [2] |

| 2-phenylamino-3-acetyl-1,4-naphthoquinone | T24 | Bladder cancer | 75.43 | [2] |

Core Mechanism of Action: A Multi-pronged Approach

The anticancer activity of this compound is not attributed to a single mode of action but rather a cascade of interconnected cellular events, primarily revolving around the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis.

Generation of Reactive Oxygen Species (ROS)

A hallmark of the cytotoxic action of many naphthoquinones is their ability to undergo redox cycling, leading to the generation of ROS.[1][2] This process involves the acceptance of one or two electrons by the quinone moiety to form semiquinone and hydroquinone species.[4] These reactive intermediates can then react with molecular oxygen to produce superoxide anions and other ROS. Cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more susceptible to further oxidative stress induced by agents like this compound.[2] The excessive accumulation of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering cell death pathways.[2]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. This compound and its derivatives have been shown to be potent inducers of apoptosis in cancer cells.[3] The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that this compound primarily activates the intrinsic pathway.[3]

Key Events in this compound-Induced Apoptosis:

-

Mitochondrial Membrane Depolarization: The compound induces a loss of mitochondrial membrane potential, a key early event in the intrinsic apoptotic pathway.[3]

-

Caspase Activation: This is followed by the activation of downstream effector caspases, such as caspase-3, which are responsible for executing the final stages of apoptosis by cleaving various cellular substrates.[3]

The interplay between ROS generation and apoptosis is critical. ROS can act as upstream signaling molecules that trigger the mitochondrial apoptotic pathway.

Modulation of Key Signaling Pathways

The induction of ROS and apoptosis by this compound is intricately linked to its ability to modulate several key signaling pathways that are often dysregulated in cancer. While direct evidence for this compound is still emerging, studies on structurally similar 1,4-naphthoquinone derivatives provide a strong basis for its likely impact on the following pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of several components, including ERK, JNK, and p38 MAPK. Studies on 1,4-naphthoquinone derivatives have shown that they can modulate the MAPK pathway, often leading to the activation of pro-apoptotic JNK and p38 and the inhibition of the pro-survival ERK pathway.[5] This modulation is often dependent on the generation of ROS.[5]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major survival pathway that is frequently hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. Several 1,4-naphthoquinone derivatives have been shown to inhibit the PI3K/Akt pathway.[2][6] This inhibition can occur through ROS-mediated mechanisms and contributes to the overall pro-apoptotic effect of these compounds.[2]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression by promoting cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers. Naphthoquinone derivatives have been identified as inhibitors of STAT3 signaling.[5] By downregulating the activity of STAT3, these compounds can suppress the expression of downstream target genes involved in tumor growth and survival.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound in cancer cells.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for assessing the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Western Blot

Principle: Western blotting is used to detect specific proteins in a sample. To assess apoptosis, the expression levels of key apoptotic regulatory proteins, such as caspases and members of the Bcl-2 family, are analyzed.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Treatment: Seed cells in a 24-well plate or on coverslips and treat with this compound for the desired time.

-

DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Conclusion

This compound exhibits significant anticancer activity through a complex and interconnected mechanism of action. The primary drivers of its cytotoxicity are the induction of intracellular ROS and the subsequent activation of the intrinsic apoptotic pathway. Furthermore, its ability to modulate key cancer-related signaling pathways, including the MAPK, PI3K/Akt, and STAT3 pathways, underscores its potential as a promising scaffold for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dadun.unav.edu [dadun.unav.edu]

- 5. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

in vitro biological evaluation of 2-acetyl-1,4-naphthoquinone derivatives

An In-Depth Technical Guide to the In Vitro Biological Evaluation of 2-Acetyl-1,4-Naphthoquinone Derivatives

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure. The 1,4-naphthoquinone core is a prominent scaffold found in numerous natural products, such as vitamin K, and is a key pharmacophore in various clinically used drugs, including the anthracyclines (e.g., doxorubicin) used in cancer therapy.[1][2][3] These compounds are known to interfere with critical cellular processes like electron transport, oxidative phosphorylation, and DNA replication.[3]

Derivatives of 1,4-naphthoquinone, particularly those with an acetyl group at the C-2 position, are of significant interest in medicinal chemistry. These this compound derivatives serve as versatile building blocks for synthesizing compounds with a wide array of biological activities.[4] In vitro studies have demonstrated their potential as anticancer, antimicrobial, and antioxidant agents, making them promising candidates for further drug development.[4][5][6] Their cytotoxicity is often attributed to mechanisms such as the generation of reactive oxygen species (ROS), inhibition of critical enzymes like topoisomerase, and induction of programmed cell death (apoptosis).[2][7]

This technical guide provides a comprehensive overview of the , detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.

Synthesis Overview

The synthesis of this compound derivatives often involves the reaction of 2-acyl-1,4-naphthoquinones with various nucleophiles. A common route is the reaction with arylamines, such as N,N-dimethylaniline or 2,5-dimethoxyaniline, often promoted by a catalyst like Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under ambient conditions.[4][8] This method produces a variety of 2-acyl-3-aminophenyl-1,4-naphthoquinones in good to excellent yields.[4]

In Vitro Anticancer Evaluation

The anticancer potential of this compound derivatives is the most extensively studied biological activity. Evaluation typically involves assessing cytotoxicity against various cancer cell lines and elucidating the underlying mechanism of action.

Cytotoxicity Screening

The primary method for determining the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][9][10] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Culture : Human cancer cell lines (e.g., MCF-7 breast cancer, DU-145 prostate cancer, A549 lung cancer) and a non-tumorigenic cell line (e.g., HEK-293) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[1][4] Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and allowed to adhere for 24 hours.[10]

-

Compound Treatment : Stock solutions of the test compounds are prepared in DMSO.[10] The cells are then treated with various concentrations of the derivatives for a specified period, typically 48 or 72 hours.[1][4] Control wells contain DMSO at the same concentration used for the test compounds.[1]

-

MTT Incubation : After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 1 mg/mL) is added to each well. The plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[10]

-

Solubilization and Absorbance Reading : The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.[11] The absorbance is then measured using a microplate reader at a wavelength of 490 nm or 550 nm.[9][11]

-

Data Analysis : Cell viability is calculated as a percentage relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from dose-response curves.[9]

| Compound | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| Compound 8 | m-acetylphenylamino | HepG2 | 4.76 | [12][13] |

| HuCCA-1 | 2.36 | [12][13] | ||

| A549 | 12.28 | [12][13] | ||

| Compound 9 | p-acetylphenylamino | MOLT-3 | 2.12 | [12][13] |

| Compound 22 | 2-acetyl-3-(4-amino-2,5-dimethoxyphenyl) | DU-145 | >25 | [4] |

| MCF-7 | 15.1 | [4] | ||

| Compound 5i | 2-amino derivative | A549 | 6.15 | [14] |

| Compound 5v | Phenylamino-thio-sulfone | MCF-7 | 1.2 (24h) | [15] |

| 0.9 (48h) | [15] |

Mechanism of Action Studies

To understand how these derivatives induce cell death, further in vitro assays are conducted.

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. It can be detected through several methods:

-

Annexin V-FITC/Propidium Iodide (PI) Staining : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Compound 11a, a 2-hydroxy-3-farnesyl-1,4-naphthoquinone, was shown to induce apoptosis in HT-29 cells in a concentration-dependent manner using this method.[3]

-

Hoechst 33258 Staining : This fluorescent stain binds to DNA. Apoptotic cells exhibit condensed or fragmented nuclei, which appear as brightly stained regions under a fluorescence microscope.[3]

-

AO/EB Staining : Acridine orange (AO) and ethidium bromide (EB) double staining can also visualize apoptotic cells. Live cells appear uniformly green, while apoptotic cells show condensed green-yellow or orange chromatin.[15]

Many anticancer drugs exert their effect by arresting the cell cycle at a specific phase, preventing cell proliferation.

-

Protocol : Cells are treated with the compound, harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-binding dye like propidium iodide (PI). The DNA content is then analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is quantified.

-

Findings : Some derivatives cause cell cycle arrest. For instance, compound 11a arrested HT-29 colon cancer cells in the S phase[3], while compound 5v triggered G1/S phase arrest in MCF-7 cells.[15]

The cytotoxic effects of 1,4-naphthoquinone derivatives are often linked to the modulation of specific intracellular signaling pathways.

-

Reactive Oxygen Species (ROS) Generation : Naphthoquinones can undergo redox cycling, leading to the production of ROS, which induces oxidative stress and triggers cell death pathways.[2]

-

MAPK/Akt/STAT3 Pathways : Some derivatives have been shown to induce apoptosis by regulating ROS-mediated signaling cascades involving MAPKs (mitogen-activated protein kinases), Akt, and STAT3 (signal transducer and activator of transcription 3).[11]

References

- 1. Biological Evaluation of Two 1,4-Naphthoquinone Derivatives Against a Breast Human Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Lipophilic 1,4-Naphthoquinone Derivatives against Human Cancer Cell Lines [mdpi.com]

- 4. New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and In Vitro Antiproliferative Activities on Breast and Prostate Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synthesis-and-antimicrobial-evaluation-of-1-4-naphthoquinone-derivatives-as-potential-antibacterial-agents - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]

- 8. researchers.uss.cl [researchers.uss.cl]

- 9. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 13. Mahidol IR [repository.li.mahidol.ac.th]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel 2-Acetyl-1,4-Naphthoquinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of an acetyl group at the 2-position creates a highly reactive and versatile building block, 2-acetyl-1,4-naphthoquinone, which has been the starting point for the development of novel therapeutic agents. These compounds have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound compounds, presenting key data, experimental protocols, and visual representations of relevant pathways and workflows.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through several pathways. The choice of a particular synthetic route often depends on the availability of starting materials, the number of steps involved, reaction yields, and reagent costs.[6]

One common approach involves the Friedel-Crafts acylation of 1-naphthol to produce 2-acetyl-1-naphthol, which is then nitrated and subsequently converted to this compound.[6] Another pathway starts from the more expensive 1,4-naphthoquinone.[6] Furthermore, photochemical methods offer a straightforward route to acylated 1,4-hydroquinones from readily available starting materials.[3]

A significant area of development has been the synthesis of 2-acetyl-3-substituted-1,4-naphthoquinones, particularly with amino-phenyl groups. These are often synthesized through the reaction of 2-acyl-1,4-naphthoquinones with various anilines, a reaction that can be promoted by catalysts such as CeCl₃·7H₂O under "open-flask" conditions, leading to good to excellent yields.[1]

Below is a generalized workflow for the synthesis and evaluation of novel this compound derivatives.

General workflow for the synthesis and evaluation of novel compounds.

Biological Activities

Novel this compound derivatives have been primarily investigated for their anticancer and antimicrobial properties. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, while their antimicrobial activity has been tested against various bacterial and fungal strains.

Anticancer Activity

The antiproliferative properties of these compounds are often attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells.[7] The mechanism of action frequently involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of downstream signaling pathways that promote cell death.[7][8]

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Acetyl-3-(4-amino-2,5-dimethoxyphenyl)-1,4-naphthoquinone (22) | DU-145 (Prostate) | 1.5 ± 0.3 | [1] |

| 2-Acetyl-3-(4-amino-2,5-dimethoxyphenyl)-1,4-naphthoquinone (22) | MCF-7 (Breast) | 2.7 ± 0.2 | [1] |

| m-Acetylphenylamino-1,4-naphthoquinone (8) | HepG2 (Liver) | 4.758 | [9][10] |

| m-Acetylphenylamino-1,4-naphthoquinone (8) | HuCCA-1 (Cholangiocarcinoma) | 2.364 | [9][10] |

| p-Acetylphenylamino-1,4-naphthoquinone (9) | MOLT-3 (Leukemia) | 2.118 | [9][10] |

| 2-(Butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | AGS (Gastric) | 5.8 ± 0.5 | [7] |

| 2-(Octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | AGS (Gastric) | 3.2 ± 0.3 | [7] |

| Compound 5i | A549 (Lung) | 6.15 ± 0.19 | [11] |

Antimicrobial Activity

The 1,4-naphthoquinone core is known for its antimicrobial properties, and derivatives of this compound have also shown promise in this area.[4][12][13] Their mechanism of action can involve the generation of ROS, which are detrimental to microbial cells, and the inhibition of essential cellular processes.[13][14]

Table 2: Antimicrobial Activity of Selected 1,4-Naphthoquinone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-Bromo-5-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 16 | [12] |

| 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 | [12] |

| Juglone-arabinosidic tetracycles | Staphylococcus aureus | 6.25 (µM) | [2] |

Mechanism of Action: Modulation of Signaling Pathways

A key aspect of the anticancer activity of this compound derivatives is their ability to modulate intracellular signaling pathways. The generation of ROS is often an upstream event that triggers cascades such as the Mitogen-Activated Protein Kinase (MAPK), Akt, and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[7] The modulation of these pathways can lead to the induction of apoptosis and cell cycle arrest.

Modulation of signaling pathways by this compound derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of research findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives, based on published literature.

General Procedure for the Synthesis of 2-Acetyl-3-aminophenyl-1,4-naphthoquinones[1]

-

Preparation of 2-Acyl-1,4-naphthoquinones: Suspensions of the corresponding acylnaphthohydroquinones (1.0 mmol), silver(I) oxide (Ag₂O, 2.0 equiv.), and anhydrous magnesium sulfate (MgSO₄, 300 mg) in dichloromethane (30 mL) are stirred for 30 minutes at room temperature.

-

The mixture is filtered, and the solid residue is washed with dichloromethane (3 x 15 mL).

-

The combined filtrates containing the 2-acyl-1,4-naphthoquinones are evaporated under reduced pressure.

-

Reaction with Anilines: The residue is dissolved in methanol (15 mL), and the respective aniline (2 equiv.) is added. The reaction is promoted by a catalytic amount of CeCl₃·7H₂O.

-

The reaction mixture is stirred under "open-flask" conditions until completion (monitored by TLC).

-

The resulting 2-acyl-3-aminophenyl-1,4-naphthoquinones are isolated and purified, typically by column chromatography, yielding the final products in good to excellent yields (63-98%).[1]

In Vitro Cytotoxicity Assay (MTT Assay)[1]

-

Cell Seeding: Human cancer cells (e.g., DU-145, MCF-7) are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a further 4 hours to allow the formation of formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.

Conclusion and Future Prospects

Novel this compound compounds represent a promising class of therapeutic agents with potent anticancer and antimicrobial activities. The synthetic versatility of the this compound core allows for the generation of diverse libraries of derivatives for structure-activity relationship studies. Future research should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as to minimize potential toxicity. A deeper understanding of their mechanisms of action, including the identification of specific molecular targets, will be crucial for their further development as clinical candidates. The exploration of novel drug delivery systems may also help to improve the bioavailability and therapeutic index of these promising compounds.

References

- 1. New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and In Vitro Antiproliferative Activities on Breast and Prostate Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 10. Synthesis, anticancer activity and QSAR study of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Preliminary Screening of 2-Acetyl-1,4-Naphthoquinone for Antimicrobial Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthoquinones represent a class of organic compounds with significant potential in the development of new antimicrobial agents. Their derivatives have demonstrated a broad spectrum of activity against various pathogens. This technical guide provides a comprehensive overview of the preliminary screening of 2-acetyl-1,4-naphthoquinone for its antimicrobial properties. While direct quantitative antimicrobial data for this compound is not extensively available in the current body of scientific literature, this document outlines the standardized experimental protocols and theoretical frameworks necessary to conduct such a screening. We present detailed methodologies for the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC). Furthermore, a proposed mechanism of action involving the generation of reactive oxygen species (ROS) is discussed and visualized. This guide is intended to serve as a foundational resource for researchers initiating investigations into the antimicrobial potential of this compound and its derivatives.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The 1,4-naphthoquinone core is a prominent feature in many natural and synthetic compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] Derivatives of 1,4-naphthoquinone have shown activity against both Gram-positive and Gram-negative bacteria.[1] The antimicrobial efficacy of some naphthoquinones has been attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage and death.[3][4][5]

This compound is a derivative of interest due to its synthetic accessibility and its use as a precursor in the synthesis of other biologically active molecules, such as 2-acetyl-3-aminophenyl-1,4-naphthoquinones.[6] This guide provides the necessary protocols and conceptual background to perform a preliminary in-vitro screening of this compound for its antimicrobial activity.

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a widely used method for the preliminary screening of antimicrobial agents.[7][8][9][10][11] It provides a qualitative or semi-quantitative assessment of the susceptibility of a microorganism to a specific compound.

Objective: To determine the in-vitro susceptibility of bacterial strains to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline solution (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Sterile swabs

-

Incubator (35-37°C)

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: From a pure overnight culture of the test bacterium, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[10]

-

Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[10] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[7][10]

-

Preparation and Application of Disks: Aseptically apply a known concentration of this compound (dissolved in a suitable solvent like DMSO) to the sterile filter paper disks. Allow the solvent to evaporate completely.

-

Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[7] Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate.[7] Gently press each disk to ensure complete contact with the agar.[7]

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[8]

-

Interpretation of Results: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[10] The size of the zone indicates the susceptibility of the microorganism to the compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15]

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

-

This compound

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures

-

Sterile saline solution

-

McFarland 0.5 turbidity standard

-

Multichannel pipette

-

Incubator (35-37°C)

-

Plate reader (optional)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration 10 times higher than the highest concentration to be tested.[16]

-

Preparation of Microtiter Plate: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.[16] Add 200 µL of the antimicrobial stock solution to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 11. Discard 100 µL from well 11.[16] Well 12 will serve as the growth control (no antimicrobial).

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).[13] This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.[15]

Data Presentation

While specific data for this compound is limited, the following tables illustrate how to structure the results from the described experimental protocols.

Table 1: Zone of Inhibition Diameters for this compound

| Test Microorganism | Concentration (µ g/disk ) | Zone of Inhibition (mm) |

| Staphylococcus aureus | 50 | Data to be determined |

| Escherichia coli | 50 | Data to be determined |

| Pseudomonas aeruginosa | 50 | Data to be determined |

| Candida albicans | 50 | Data to be determined |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Test Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined |

| Pseudomonas aeruginosa | Data to be determined |

| Candida albicans | Data to be determined |

Table 3: Antimicrobial Activity of Structurally Related 1,4-Naphthoquinone Derivatives (for reference)

| Compound | Test Microorganism | MIC (µg/mL) | Reference |

| 5-Amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-60 | [7] |

| Juglone (5-hydroxy-1,4-naphthoquinone) | Staphylococcus aureus | ≤ 0.125 µmol/L | [17] |

| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | Staphylococcus aureus | Various reported values | |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | Staphylococcus aureus | Various reported values | |

| 2-Amino-1,4-naphthoquinone derivative (NQA) | Staphylococcus aureus | 31.2 | [18] |

| 2-Amino-1,4-naphthoquinone derivative (NQF) | Klebsiella pneumoniae (β-lactamase positive) | 31.2 | [18] |

Proposed Mechanism of Action

A plausible mechanism for the antimicrobial activity of 1,4-naphthoquinones involves the generation of reactive oxygen species (ROS).[3][4][5] This process, known as redox cycling, can lead to oxidative stress within the microbial cell.

The proposed signaling pathway is as follows:

-

Cellular Uptake: The lipophilic nature of the naphthoquinone allows it to penetrate the microbial cell membrane.

-

Redox Cycling: Inside the cell, the quinone undergoes a one-electron reduction to a semiquinone radical by cellular reductases (e.g., NADPH-cytochrome P450 reductase).

-

ROS Generation: The semiquinone radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻). This superoxide anion can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

-

Cellular Damage: The accumulation of ROS leads to damage of vital cellular components, including lipids (lipid peroxidation), proteins (enzyme inactivation), and nucleic acids (DNA damage).[3][4][19]

-

Cell Death: The extensive cellular damage ultimately results in microbial cell death.

Visualizations

Experimental Workflows

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Caption: Workflow for the Broth Microdilution MIC Assay.

Proposed Signaling Pathway

Caption: Proposed ROS-Mediated Antimicrobial Mechanism of Naphthoquinones.

Synthesis of Related Compounds

For researchers interested in exploring derivatives, the synthesis of 2-acyl-3-aminophenyl-1,4-naphthoquinones has been reported. These compounds are structurally related to cytotoxic agents that inhibit the heat shock chaperone protein Hsp90. The reaction of 2-acyl-1,4-naphthoquinones with N,N-dimethylaniline and 2,5-dimethoxyaniline, promoted by catalytic amounts of CeCl₃·7H₂O under "open-flask" conditions, can produce a variety of 2-acyl-3-aminophenyl-1,4-naphthoquinones in good yields.[6]

Conclusion

While direct experimental data on the antimicrobial activity of this compound remains to be fully elucidated, the established protocols and theoretical framework presented in this guide provide a solid foundation for its preliminary screening. The Kirby-Bauer disk diffusion assay and the broth microdilution method are robust and standardized techniques for assessing antimicrobial potential. The proposed mechanism of action through ROS generation offers a rationale for the potential bioactivity of this compound class. Further investigation into this compound and its derivatives is warranted to explore their therapeutic potential in the ongoing search for novel antimicrobial agents. Researchers are encouraged to utilize the methodologies outlined herein to contribute to the growing body of knowledge on the antimicrobial properties of naphthoquinones.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 10. asm.org [asm.org]

- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. research.monash.edu [research.monash.edu]

Spectroscopic Analysis of 2-Acetyl-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-acetyl-1,4-naphthoquinone, a molecule of interest in medicinal chemistry and materials science. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the analytical workflow and data interpretation for the structural elucidation of this compound.

Spectroscopic Data Summary

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the naphthoquinone ring system, the vinylic proton on the quinone ring, and the methyl protons of the acetyl group. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 - 8.20 | m | 2H | H-5, H-8 |

| ~7.70 - 7.80 | m | 2H | H-6, H-7 |

| ~7.10 | s | 1H | H-3 |

| ~2.50 | s | 3H | -COCH₃ |

Predicted data is based on the analysis of analogous compounds.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will show signals for the carbonyl carbons, the aromatic and quinonoid carbons, and the methyl carbon of the acetyl group. The predicted chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | -C OCH₃ |

| ~185 | C-1 |

| ~184 | C-4 |

| ~146 | C-2 |

| ~134 | C-4a, C-8a |

| ~133 | C-6, C-7 |

| ~127 | C-5, C-8 |

| ~30 | -COC H₃ |

Predicted data is based on the analysis of analogous compounds.

IR Spectroscopy Data (Predicted)

The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the quinone and acetyl groups, as well as C-H and C=C stretching and bending frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretch (acetyl) |

| ~1670 | Strong | C=O stretch (quinone) |

| ~1620 | Medium | C=C stretch (aromatic) |

| ~1590 | Medium | C=C stretch (quinone) |

| ~1360 | Medium | C-H bend (methyl) |

| ~1250 | Medium | C-C stretch |

| ~780 | Strong | C-H bend (ortho-disubstituted aromatic) |

Predicted data is based on the analysis of analogous compounds.

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 200 | Moderate | [M]⁺ (Molecular Ion) |

| 157 | High | [M - COCH₃]⁺ |

| 43 | Highest | [CH₃CO]⁺ |

Data sourced from PubChem CID 269860.[1]

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.

2.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.

-

Introduce the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans will be required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Place a small amount (1-2 mg) of finely ground this compound in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[3]

-

Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Transfer a portion of the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[4][5]

2.2.2. Data Acquisition

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction (GC-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation of components occurs based on their boiling points and interactions with the stationary phase.[6]

-

The separated components elute from the column and enter the mass spectrometer.

2.3.2. Data Acquisition (Electron Ionization)

-

As the analyte molecules enter the ion source of the mass spectrometer, they are bombarded with a high-energy electron beam (typically 70 eV).[7][8]

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Structural Elucidation Pathway

This diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for the elucidation of this compound.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. shimadzu.com [shimadzu.com]

- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 6. agilent.com [agilent.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide on the Electrochemical Properties of 2-Acetyl-1,4-naphthoquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 2-acetyl-1,4-naphthoquinone and its derivatives. The document summarizes key quantitative electrochemical data, details experimental methodologies, and visualizes the relationship between their redox behavior and biological activity, particularly in the context of cancer research.

Core Electrochemical Behavior

The electrochemical properties of this compound derivatives are central to their biological activity. The 1,4-naphthoquinone core is an electroactive moiety that can undergo redox cycling, a process that involves the acceptance and donation of electrons. This ability to participate in electron transfer reactions is a key determinant of their mechanism of action in biological systems.

Cyclic voltammetry studies of 2-acyl-3-aminophenyl-1,4-naphthoquinone derivatives, which are structurally related to this compound, reveal a characteristic electrochemical signature. These compounds typically exhibit two one-electron reduction waves, corresponding to the formation of a radical-anion and then a dianion.[1][2] The redox process is often quasi-reversible. The half-wave potentials (E1/2) for these reduction steps are sensitive to the nature of the substituents on the naphthoquinone scaffold, with electron-donating or electron-withdrawing groups influencing the ease of electron transfer.[1][2]

Quantitative Electrochemical Data

The following tables summarize the key electrochemical parameters for a series of 2-acyl-3-aminophenyl-1,4-naphthoquinone derivatives, providing a basis for understanding the structure-activity relationships.

Table 1: Half-Wave Potentials of 2-Acyl-3-(4-dimethylaminophenyl)-1,4-naphthoquinone Derivatives

| Compound | R | E¹₁/₂ (V) vs. Ag/Ag⁺ | E²₁/₂ (V) vs. Ag/Ag⁺ |

| 1 | CH₃ | -0.89 | -1.54 |

| 2 | C₂H₅ | -0.88 | -1.52 |

| 3 | C₃H₇ | -0.88 | -1.52 |

| 4 | 2-Furyl | -0.82 | -1.38 |

| 5 | 2-Thienyl | -0.83 | -1.41 |

Data sourced from Pardo et al. (2020).[1]

Table 2: Half-Wave Potentials of 2-Acyl-3-(2,5-dimethoxy-4-aminophenyl)-1,4-naphthoquinone Derivatives

| Compound | R | E¹₁/₂ (V) vs. Ag/Ag⁺ | E²₁/₂ (V) vs. Ag/Ag⁺ |

| 6 | CH₃ | -0.92 | -1.62 |

| 7 | C₂H₅ | -0.91 | -1.60 |

| 8 | C₃H₇ | -0.92 | -1.60 |

| 9 | 2-Furyl | -0.86 | -1.48 |

| 10 | 2-Thienyl | -0.87 | -1.50 |

Data sourced from Pardo et al. (2020).[1]

Experimental Protocols

The electrochemical data presented in this guide were primarily obtained using cyclic voltammetry. The following is a generalized protocol based on the cited literature.[1][2][3]

Cyclic Voltammetry Protocol:

-

Instrumentation: A computer-controlled potentiostat is used to apply the potential waveform and measure the resulting current.

-

Electrode System: A three-electrode system is typically employed:

-

Working Electrode: A platinum or glassy carbon electrode provides the surface for the electrochemical reaction.

-

Reference Electrode: A non-aqueous Ag/Ag⁺ electrode is commonly used for measurements in organic solvents.

-

Auxiliary (Counter) Electrode: A platinum wire or coil serves to complete the electrical circuit.

-

-

Electrolyte Solution: The measurements are conducted in an aprotic solvent, such as acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetraethylammonium tetrafluoroborate) to ensure sufficient conductivity.

-

Analyte Concentration: The this compound derivative is dissolved in the electrolyte solution at a concentration typically in the millimolar range.

-

Experimental Conditions: The solution is deaerated by purging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurements. The experiment is carried out at room temperature.

-